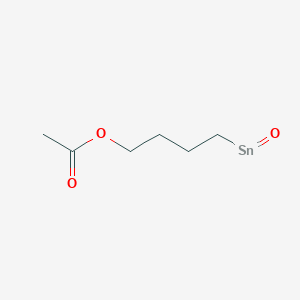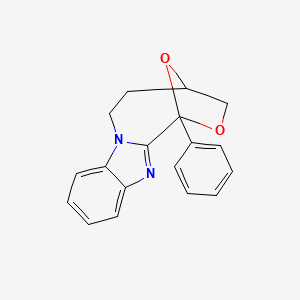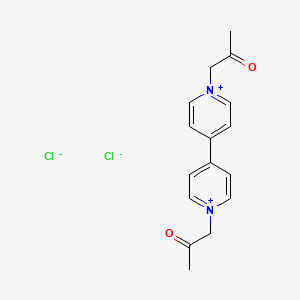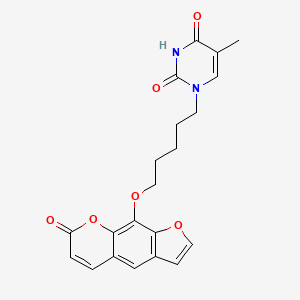
(2-Phenyl-2,3-dihydro-1,3-benzothiazol-2-yl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Phenyl-2,3-dihydro-1,3-benzothiazol-2-yl)acetonitrile is a heterocyclic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Phenyl-2,3-dihydro-1,3-benzothiazol-2-yl)acetonitrile typically involves the reaction of 2-aminothiophenol with benzaldehyde under acidic conditions to form the benzothiazole ring. This intermediate is then reacted with acetonitrile in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production methods for this compound often utilize continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as palladium or copper can enhance the reaction efficiency and reduce the reaction time .
Analyse Des Réactions Chimiques
Types of Reactions
(2-Phenyl-2,3-dihydro-1,3-benzothiazol-2-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzothiazole derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2-Phenyl-2,3-dihydro-1,3-benzothiazol-2-yl)acetonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
This compound has shown potential as an antimicrobial and antiviral agent. Studies have demonstrated its efficacy against various bacterial and viral strains, making it a promising candidate for further development .
Medicine
In medicinal chemistry, this compound derivatives have been explored for their anti-cancer properties. These derivatives can inhibit the growth of cancer cells by targeting specific molecular pathways .
Industry
Industrially, this compound is used in the production of dyes and pigments. Its stability and vibrant color make it suitable for use in textiles and other materials .
Mécanisme D'action
The mechanism of action of (2-Phenyl-2,3-dihydro-1,3-benzothiazol-2-yl)acetonitrile involves its interaction with various molecular targets. In antimicrobial applications, it disrupts the cell membrane integrity of bacteria, leading to cell lysis. In anti-cancer applications, it inhibits specific enzymes involved in cell proliferation, thereby preventing the growth of cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzothiazole: The parent compound, benzothiazole, shares a similar structure but lacks the phenyl and acetonitrile groups.
2-Aminothiophenol: This compound is a precursor in the synthesis of benzothiazole derivatives.
Benzoxazole: Similar to benzothiazole but contains an oxygen atom instead of sulfur.
Uniqueness
(2-Phenyl-2,3-dihydro-1,3-benzothiazol-2-yl)acetonitrile is unique due to its combination of the benzothiazole ring with a phenyl and acetonitrile group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound in various scientific applications .
Propriétés
Numéro CAS |
78742-16-2 |
|---|---|
Formule moléculaire |
C15H12N2S |
Poids moléculaire |
252.3 g/mol |
Nom IUPAC |
2-(2-phenyl-3H-1,3-benzothiazol-2-yl)acetonitrile |
InChI |
InChI=1S/C15H12N2S/c16-11-10-15(12-6-2-1-3-7-12)17-13-8-4-5-9-14(13)18-15/h1-9,17H,10H2 |
Clé InChI |
HEZDMCZFDYKOTE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2(NC3=CC=CC=C3S2)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


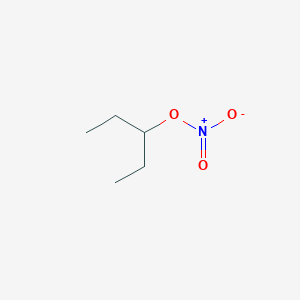





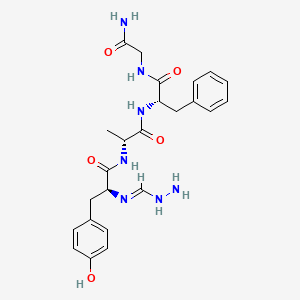
![Methyl bicyclo[2.2.0]hexane-1-carboxylate](/img/structure/B14433758.png)
![3-Methyl-1,2-dihydropyrido[3,4-e][1,2,4]triazine](/img/structure/B14433770.png)
